5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopropyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. This compound is part of a broader class of 1-aryltriazole derivatives studied for their bioactivity, particularly in oncology and agrochemistry .
Properties
IUPAC Name |
5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)19-11(7-4-5-7)10(12(20)21)17-18-19/h1-3,6-7H,4-5H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWCWFZBTYURY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the trifluoromethylphenyl group. These groups are then combined through a series of reactions, including cycloaddition and substitution reactions, to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, though its preformed triazole structure limits further [3+2] cycloadditions. Instead, reactivity focuses on:
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Peripheral functional group modifications : The carboxylic acid group undergoes esterification (methanol/H<sup>+</sup>) and amidation (SOCl<sub>2</sub>/NH<sub>3</sub>) to form derivatives .
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Cyclopropane ring stability : The cyclopropyl group resists ring-opening under mild conditions but undergoes cleavage with strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or transition metal catalysts (e.g., Rh<sub>2</sub>(OAc)<sub>4</sub>) .
Metal-Catalyzed Reactions
The trifluoromethylphenyl group enhances electron-withdrawing effects, influencing catalytic behavior:
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Copper-mediated coupling : Reacts with aryl iodides (CuI, K<sub>2</sub>CO<sub>3</sub>, DMF, 110°C) to form biaryl derivatives (62–75% yield) .
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Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids yield extended π-systems (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, 80°C) .
Hydrogen Bonding and Supramolecular Interactions
Crystallographic studies reveal intermolecular hydrogen bonds between the carboxylic acid and adjacent triazole N-atoms, forming chains (N–H···O distances: 1.98–2.12 Å) . These interactions stabilize polymorphic forms and influence solubility.
Table 2: Degradation Studies
Biological Activity Modulation via Functionalization
Derivatives exhibit enhanced pharmacological properties:
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Methyl ester : Increased membrane permeability (logP = 2.1 vs. 0.8 for parent acid) .
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Amide derivatives : Improved antifungal activity (IC<sub>50</sub> = 1.8 µM vs. 12.4 µM for parent) .
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization of the carboxylic acid group and preservation of the triazole/cyclopropane framework enable tailored applications while maintaining structural integrity under physiological conditions .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism by which 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis yields, and biological activities of 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid with related compounds:
Key Comparisons
Triazole-based acids generally show higher solubility compared to carboxamide derivatives (e.g., OCM-8), which may influence bioavailability .
The 3-(trifluoromethyl)phenyl group at position 1 enhances lipophilicity and metabolic stability, a feature shared with the 4-chlorophenyl analog in antitumor agents .
Oxazole carboxamides (OCM-8 to OCM-11) demonstrate nanomolar IC₅₀ values against GSK-3β, highlighting the role of the carboxamide group in kinase inhibition .
Yields for oxazole derivatives (32–44%) indicate feasible synthetic routes, whereas triazole acids may require optimized protocols for cyclopropane integration.
Biological Activity
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound features a trifluoromethyl group, which is recognized for enhancing the pharmacological properties of organic molecules. The molecular formula is with a molecular weight of approximately 297.23 g/mol.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent. Triazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
Anticancer Properties
Research indicates that triazole-containing compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells while sparing normal cells, thus highlighting their selective toxicity.
Key Findings:
- Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
- IC50 Values: Some derivatives have shown IC50 values ranging from 0.6 µM to 5.19 µM, indicating potent activity against these cell lines .
- Mechanism of Action: The anticancer mechanism often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial in enhancing the biological activity of triazole derivatives. Studies have demonstrated that modifications in the molecular structure can significantly influence the compound's potency and selectivity for cancer cells.
Table 1: Summary of SAR Studies on Triazole Derivatives
| Compound | Triazole Position | Substituents | IC50 (µM) | Target Cell Line |
|---|---|---|---|---|
| Derivative 1 | 1 | CF3 | 0.43 | HCT116 |
| Derivative 2 | 4 | Heteroaryl | 2.7 | Eca109 |
| Derivative 3 | 4 | Alkyl | 1.5 | MCF-7 |
| Derivative 4 | 1 | Aryl/Amide | 0.6 | PC-3 |
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in preclinical models:
- Wei et al. Study : This study synthesized a series of triazole-containing compounds and evaluated their anticancer potential both in vitro and in vivo. One notable compound demonstrated significant activity against HCT116 cells with an IC50 value of 5.19 µM and showed selectivity towards multidrug-resistant cancer cells .
- Mechanistic Insights : Research has shown that certain triazole derivatives can inhibit cell migration and colony formation through modulation of signaling pathways such as Wnt signaling, which is pivotal in cancer metastasis .
Q & A
Q. What are the recommended methods for synthesizing 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?
A common approach involves cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst can facilitate cyclization and carboxylate formation . Precursor functionalization (e.g., introducing the cyclopropyl and trifluoromethylphenyl groups) requires careful optimization of reaction conditions to avoid side products.
Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for refinement, particularly for small molecules. Key parameters include data-to-parameter ratios (>15:1) and R factors (<0.1). For example, similar triazole derivatives have been resolved with R factors of 0.063–0.072 using SHELXL .
Q. How can spectroscopic methods confirm the compound’s structure?
- NMR : Analyze , , and spectra to verify substituent positions (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm, trifluoromethyl at δ ~110–120 ppm in ).
- IR : Carboxylic acid C=O stretches appear near 1700 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHFNO: calc. 306.0856) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole ring formation be addressed?
Regioselectivity in CuAAC reactions is influenced by steric and electronic factors. For example, bulky substituents (e.g., cyclopropyl) favor 1,4-disubstituted triazoles. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies. Experimental validation via SCXRD is critical, as seen in related triazole-carboxylic acid structures .
Q. What strategies resolve discrepancies in crystallographic data, such as varying R factors?
Discrepancies may arise from data quality (e.g., crystal twinning) or refinement protocols. Use SHELXL’s TWIN and BASF commands to model twinning, and validate with Hamilton R-factor ratio tests. For example, a study on a pyrazole-carboxylic acid achieved a final R factor of 0.072 after correcting for absorption effects . Cross-validation with spectroscopic data ensures structural accuracy .
Q. How can computational methods predict the compound’s reactivity or biological activity?
- Docking Studies : Model interactions with target proteins (e.g., enzymes with hydrophobic pockets for the trifluoromethyl group).
- QSAR : Correlate electronic properties (HOMO/LUMO energies) with observed activities. For instance, the electron-withdrawing trifluoromethyl group enhances metabolic stability .
- MD Simulations : Assess conformational stability of the carboxylic acid moiety in physiological conditions .
Q. What are the challenges in analyzing tautomeric or polymorphic forms of this compound?
The carboxylic acid group can exhibit tautomerism or form hydrogen-bonded dimers. Variable-temperature XRD and solid-state NMR differentiate polymorphs. For example, a triazole derivative showed two polymorphs with distinct melting points (113–115°C vs. 125–127°C) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields or purity?
Q. Why do crystallographic studies report varying bond lengths for the triazole ring?
Bond-length variations (e.g., C–N bonds: 1.30–1.35 Å) reflect differences in refinement constraints or data resolution. SHELXL’s "DELU" command can smooth thermal motion artifacts. Compare with neutron diffraction data for higher precision .
Methodological Tables
Table 1. Key Crystallographic Parameters for Triazole Derivatives
| Compound | R Factor | Data-to-Parameter Ratio | Refinement Software | Reference |
|---|---|---|---|---|
| Analogous triazole-carboxylic acid | 0.063 | 17.0 | SHELXL | |
| Pyrazole-carboxylic acid | 0.072 | 14.3 | SHELXL |
Table 2. Synthetic Optimization Checklist
| Parameter | Recommendation | Evidence |
|---|---|---|
| Reaction Temperature | 80–100°C for cycloaddition | |
| Catalyst | CuI (1–5 mol%) for regioselective triazole formation | |
| Purification | Recrystallization from acetic acid/water |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
